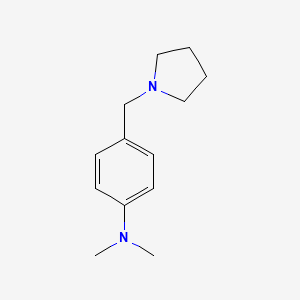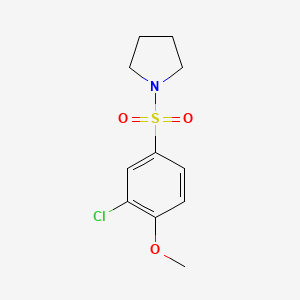![molecular formula C14H11Cl2N3O2 B5837554 1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea](/img/structure/B5837554.png)
1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its molecular formula C14H10Cl2N2O2 and a molar mass of 309.15 g/mol . This compound is often used as an insecticide due to its ability to inhibit chitin synthesis in insects, leading to their death .
Preparation Methods
The synthesis of 1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea can be achieved through several routes:
Reaction of O-chlorobenzoyl chloride with P-chlorophenyl urea: This method involves the use of a catalyst to facilitate the reaction.
Reaction of oxalyl chloride (or phosgene) with O-chlorobenzamide: This forms O-chlorobenzoyl isocyanate, which is then reacted with P-chloroaniline.
Industrial production methods typically involve large-scale synthesis using these routes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on insect physiology and its potential use as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea involves the inhibition of chitin synthesis in insects. Chitin is a crucial component of the insect exoskeleton, and its inhibition leads to the disruption of the molting process, ultimately causing the death of the insect . The compound targets specific enzymes involved in chitin synthesis, blocking their activity and preventing the formation of a functional exoskeleton.
Comparison with Similar Compounds
1-[(3-Chlorobenzoyl)amino]-3-(3-chlorophenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorobenzoyl)-3-(3-chlorophenyl)urea: This compound has a similar structure but differs in the position of the chlorobenzoyl group.
1-(3-Chlorobenzyl)-3-(3-chlorophenyl)urea: This compound has a benzyl group instead of a benzoyl group.
1-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)urea: This compound has additional chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific structure, which confers its particular biological activity and chemical properties.
Properties
IUPAC Name |
1-[(3-chlorobenzoyl)amino]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-4-1-3-9(7-10)13(20)18-19-14(21)17-12-6-2-5-11(16)8-12/h1-8H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGDCMGICYNYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
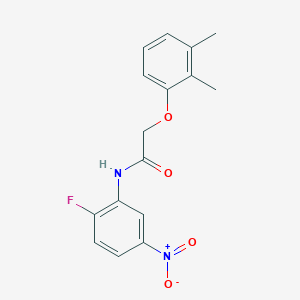
![2-({[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]AMINO}OXY)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B5837478.png)
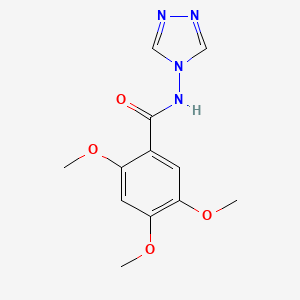
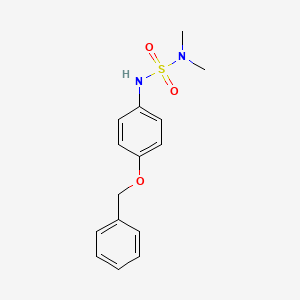
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)

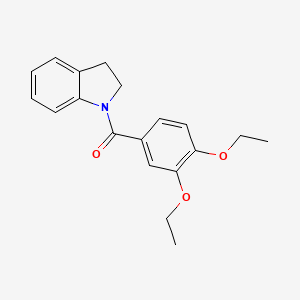

![7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5837524.png)
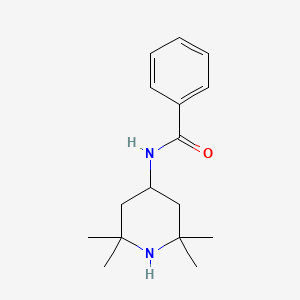
![N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B5837562.png)
![2-[[(2-phenylacetyl)amino]carbamoyl]benzoic acid](/img/structure/B5837570.png)
